2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Overview
Description
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a dihexyl quarterthiophene derivative. It is a conjugated polymer that can be used as a donor-acceptor molecule in organic electronic devices. This compound has a field mobility of 0.23 cm²/Vs and acts as an active layer in semiconductors .
Mechanism of Action
Target of Action
The primary target of the compound 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is organic electronic devices . This compound acts as a donor-acceptor molecule in these devices .
Mode of Action
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene interacts with its targets by acting as an active layer in semiconductors . It has a field mobility of 0.23 cm²/Vs, which allows it to effectively transfer charge within the device .
Biochemical Pathways
It is known that this compound plays a crucial role in the charge transfer process within organic electronic devices .
Result of Action
The molecular and cellular effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene’s action primarily involve facilitating charge transfer within organic electronic devices . This results in improved performance of these devices .
Action Environment
The action, efficacy, and stability of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be influenced by various environmental factors. For instance, exposure to light, air, and heat should be avoided to maintain its stability .
Biochemical Analysis
Biochemical Properties
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in electron transfer processes, such as cytochrome P450 enzymes. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, which facilitates the redox reactions necessary for various biochemical processes .
Cellular Effects
The effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation. Additionally, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene have been observed to change over time. This compound exhibits good stability under controlled conditions, but it can degrade when exposed to light, air, or heat. Long-term studies have shown that prolonged exposure to 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can lead to alterations in cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can promote beneficial biochemical reactions. At high doses, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentration levels .
Metabolic Pathways
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. The metabolic flux of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can influence the levels of metabolites in the cell, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene within cells can determine its overall impact on cellular processes .
Preparation Methods
The synthesis of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene involves the coupling of 5,5’-bis(3-hexyl-2-thienyl)-2,2’-bithiophene. The reaction conditions typically include the use of palladium catalysts and appropriate solvents. Industrial production methods may involve the use of greener alternatives to adhere to principles of green chemistry, such as waste prevention and safer solvents .
Chemical Reactions Analysis
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has several scientific research applications:
Chemistry: It is used as a conjugating polymer in the fabrication of devices such as organic field-effect transistors (OFET), organic thin-film transistors (OTFT), and organic photovoltaics (OPV).
Biology and Medicine: Its applications in biology and medicine are still under exploration, but its electronic properties make it a candidate for bioelectronic devices.
Industry: It is used in the production of semiconductors and other electronic components
Comparison with Similar Compounds
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be compared with other similar compounds such as:
- 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene
- α-Sexithiophene
- 2,2’:5’,2’‘:5’‘,2’‘’-Terthiophene
- 5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene These compounds share similar structural features but differ in their electronic properties and applications. The uniqueness of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene lies in its specific field mobility and its role as a donor-acceptor molecule .
Properties
IUPAC Name |
2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34S4/c1-3-5-7-9-11-21-17-19-29-27(21)25-15-13-23(31-25)24-14-16-26(32-24)28-22(18-20-30-28)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDVGCCQHBDHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478430 | |
Record name | 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132814-91-6 | |
Record name | 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (contains 3% Dichloromethane at maximum) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,3'''-dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (DH4T)?
A1: 3,3'''-dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (DH4T) is an alkyl-substituted oligothiophene consisting of four thiophene rings linked at the 2 and 5 positions. Two of the thiophene rings, at opposing ends of the molecule, are substituted at the 3 position with a hexyl group.
Q2: How does the structure of DH4T influence its interaction with gold surfaces?
A: Research using in situ scanning tunneling microscopy (STM) has shown that DH4T molecules adsorb onto Au(111) surfaces in a specific arrangement. [] The molecules form lamellae structures with their molecular axes aligning along the main axis of the gold substrate. The hexyl side chains of DH4T play a crucial role in this interaction, as they interdigitate with each other, enhancing intermolecular interactions and promoting ordered self-assembly on the surface. []
Q3: Can the conformation of DH4T change upon photoexcitation, and how is this relevant to its properties?
A: Yes, femtosecond stimulated Raman spectroscopy (FSRS) studies have revealed that photoexcitation of DH4T in solution triggers ultrafast structural relaxation. [] This relaxation involves changes in the vibrational frequencies and intensity ratios of specific C=C stretching modes within the molecule, indicating a shift towards a more planar conformation in the excited state. [] This conformational change upon photoexcitation is crucial for understanding the photophysical properties and potential applications of DH4T in areas like organic electronics and photovoltaics.
Q4: What are the potential applications of DH4T in photocatalysis?
A: DH4T has been explored as a potential sensitizer for semiconductor photocatalysts like mesoporous tungsten(VI) oxide (WO3). [] By covalently attaching DH4T to the surface of WO3, researchers aim to enhance the photocatalytic activity of the material. This is based on the principle that the π-conjugated system of DH4T can absorb light and then transfer the photoexcited electrons to the WO3, increasing its ability to drive photocatalytic reactions. []
Q5: How does the presence of the hexyl groups in DH4T affect its complexation behavior with metal centers?
A: Studies investigating the coordination chemistry of DH4T with the cyclopentadienylruthenium(II) moiety have provided insights into the role of the hexyl substituents. [] It was observed that the presence of the hexyl groups on the terminal thiophene rings of DH4T directs the metal complexation exclusively to these outer rings. [] This suggests that the alkyl substituents exert a steric and electronic influence that favors metal coordination at those specific positions. This understanding of regioselectivity in metal complexation is important for designing and synthesizing DH4T derivatives with tailored properties for applications in catalysis and materials science.
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